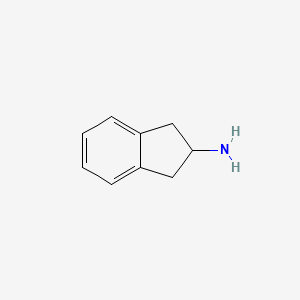

2-Aminoindan

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHHFZAXSANGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2338-18-3 (hydrochloride) | |

| Record name | 2-Aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40183902 | |

| Record name | 2-Aminoindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2975-41-9 | |

| Record name | 2-Aminoindane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2975-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P810SQ3EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Aminoindan

This technical guide provides an in-depth overview of 2-Aminoindan, a rigid analogue of amphetamine, for researchers, scientists, and professionals in drug development. It covers key chemical properties, synthesis, analytical methods, and the primary mechanism of action.

Core Chemical and Physical Properties

This compound is commercially available as a free base and as a hydrochloride salt. The fundamental properties of both forms are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 2975-41-9[1] | 2338-18-3 |

| Molecular Formula | C₉H₁₁N[1] | C₉H₁₁N · HCl |

| Molecular Weight | 133.19 g/mol [1] | 169.65 g/mol |

| IUPAC Name | 2,3-dihydro-1H-inden-2-amine[1] | 2,3-dihydro-1H-inden-2-amine hydrochloride |

| Synonyms | 2-Indanamine, Indan-2-ylamine[1] | 2-Indanamine hydrochloride |

| Appearance | Not specified in retrieved results. | White or off-white to pale yellow crystalline powder |

| Melting Point | Not specified in retrieved results. | 241 - 249 °C |

Synthesis and Analytical Protocols

While detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain, this section outlines the general methodologies for the synthesis and analysis of this compound based on available literature.

Synthesis Methodologies

Several synthetic routes for this compound have been described:

-

From 2-Indanone (B58226) : A common method involves the reduction of 2-indanone. One specific protocol reacts 2-indanone with benzylamine (B48309) and hydrogen gas in the presence of a palladium-carbon catalyst in isopropanol (B130326) at 80°C and 3 MPa pressure. This process has a reported yield of 93%.[2]

-

From Indene (B144670) via Hofmann Degradation : Another approach starts with indene and involves a cyclization reaction with acrylamide (B121943) to form an amide at the 2-position of the indene ring. This is followed by a Hofmann degradation to convert the amide group to an amino group, and a subsequent reduction of the double bonds in the five-membered ring.[3]

-

Isomerization of Tetrahydroisoquinoline : 2-Aminoindane can also be produced by the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) in the presence of a solid acid catalyst. This method is noted for its simplified process compared to other routes.[4]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of this compound.

-

Reverse-Phase HPLC : A reverse-phase HPLC method can be used for the separation and analysis of this compound. A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid is substituted for phosphoric acid. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[5]

Biological Activity and Mechanism of Action

This compound and its derivatives are recognized for their interaction with monoamine transporters, acting as monoamine releasing agents.[6][7] The parent compound, 2-AI, is a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[7][8]

Monoamine Transporter Interaction

The primary mechanism of action for this compound involves its function as a substrate for monoamine transporters, leading to the efflux of neurotransmitters from the presynaptic neuron. It displays selectivity for catecholamine transporters over the serotonin (B10506) transporter.

The table below summarizes the in vitro activity of this compound at the human monoamine transporters and its binding affinity for α2-adrenergic receptors.

| Target | Assay Type | Value (nM) |

| Norepinephrine Transporter (NET) | Release (EC₅₀) | 86[7] |

| Dopamine Transporter (DAT) | Release (EC₅₀) | 439[7] |

| Serotonin Transporter (SERT) | Release (EC₅₀) | >10,000[7] |

| α2A-Adrenergic Receptor | Binding (Kᵢ) | 134[9] |

| α2B-Adrenergic Receptor | Binding (Kᵢ) | 211[9] |

| α2C-Adrenergic Receptor | Binding (Kᵢ) | 41[9] |

EC₅₀: Half-maximal effective concentration for neurotransmitter release. Kᵢ: Inhibitory constant for receptor binding.

The data indicates that this compound is a potent releaser of norepinephrine and a less potent releaser of dopamine, with negligible activity at the serotonin transporter.[7] This profile suggests stimulant effects similar to amphetamine.[10] Additionally, this compound demonstrates a notable affinity for α2-adrenergic receptors, particularly the α2C subtype.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its synthesis.

Caption: Mechanism of this compound as a monoamine releasing agent.

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indan-2-amine synthesis - chemicalbook [chemicalbook.com]

- 3. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]

- 4. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 7. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 9. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 2-Aminoindan: Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoindan (2-AI) is a rigid analogue of amphetamine that has garnered interest in medicinal chemistry and pharmacology due to its unique stimulant and potential therapeutic properties. First synthesized in the late 19th century, its journey has traversed from initial chemical curiosity to a research tool for understanding monoamine transporter function, and its emergence as a designer drug. This technical guide provides an in-depth overview of the discovery, history, synthesis, and pharmacological profile of this compound, presenting key quantitative data, experimental methodologies, and a visualization of its primary mechanism of action.

Discovery and History

The parent compound, this compound, was likely first synthesized by Benedikt in 1893 in a low yield from 2-indanone (B58226) through the reduction of its oxime derivative[1]. For much of its history, this compound remained a subject of academic interest. In the 1970s, research explored its potential as a bronchodilator and analgesic[2][3]. Later, in the 1990s, the laboratory of David E. Nichols at Purdue University synthesized and studied a series of substituted 2-aminoindanes as cyclic analogues of psychoactive phenylalkylamines like MDMA[2][4][5]. This research aimed to explore the structure-activity relationships of monoamine releasers and develop non-neurotoxic alternatives to MDMA.

In more recent times, this compound and its derivatives, such as 5,6-methylenedioxy-2-aminoindan (MDAI), have appeared on the recreational drug market as "designer drugs" or "research chemicals," often marketed as legal substitutes for controlled stimulants[1][2][5][6]. This has led to a renewed interest in its pharmacology and toxicology from a public health perspective.

Chemical Synthesis

The initial synthesis of this compound involved the reduction of 2-indanone oxime[1]. Over the years, various synthetic routes have been developed. One common laboratory-scale synthesis involves the following key steps:

-

Oxime Formation: 2-indanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2-indanone oxime.

-

Reduction: The oxime is then reduced to the corresponding amine. Common reducing agents for this step include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

More recent and efficient methods have been patented, focusing on improved yields and scalability. For instance, one method involves the cyclization of a compound with acrylamide, followed by a Hofmann degradation and a reduction reaction[7]. Another approach describes the isomerization of tetrahydroisoquinoline using a solid acid catalyst[8].

Pharmacological Profile

This compound is a monoamine releasing agent that primarily acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT)[1][9][10]. Its rigid structure, where the ethylamine (B1201723) side chain of amphetamine is cyclized, is believed to contribute to its distinct pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and some of its key derivatives.

Table 1: Monoamine Transporter Release Activity of this compound and Derivatives

| Compound | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) | Reference(s) |

| This compound (2-AI) | 86 | 439 | >10,000 | [1][9] |

| MDAI | 117 | 1,334 | 114 | [9] |

| MMAI | 3,101 | >10,000 | 31 | [9] |

| 5-MeO-AI | 861 | 2,646 | 134 | [9] |

EC50 (half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of its maximal effect in inducing monoamine release.

Table 2: Binding Affinities (Ki) of this compound at Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference(s) |

| α2A | 134 | [1][11] |

| α2B | 211 | [1][11] |

| α2C | 41 | [1][11] |

Ki (inhibition constant) values represent the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.

Mechanism of Action: Monoamine Release

This compound acts as a substrate for monoamine transporters, leading to the non-vesicular release of neurotransmitters from the presynaptic neuron into the synaptic cleft. This process, known as transporter-mediated release, is distinct from reuptake inhibition. 2-AI demonstrates a preference for releasing norepinephrine and dopamine over serotonin[1][9].

The interaction of this compound with α2-adrenergic receptors suggests a more complex pharmacological profile. These receptors are typically inhibitory autoreceptors on presynaptic noradrenergic neurons, and their activation can reduce norepinephrine release. The functional consequence of 2-AI's affinity for these receptors in vivo is an area for further investigation.

Experimental Protocols

The following provides a generalized overview of the key experimental methodologies used to characterize the pharmacology of this compound.

In Vitro Monoamine Release Assay

Objective: To determine the potency and efficacy of a compound to induce the release of monoamines (dopamine, norepinephrine, serotonin) from presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a suitable buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals.

-

Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine or a substrate analog (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin, or [3H]MPP+ for NET and DAT) to allow for its uptake into the vesicles.

-

Drug Incubation: The loaded synaptosomes are then exposed to various concentrations of the test compound (e.g., this compound).

-

Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound as a releasing agent[1].

Radioligand Binding Assay

Objective: To determine the affinity of a compound for a specific receptor or transporter.

Methodology:

-

Membrane Preparation: Cell lines expressing the target receptor or transporter (e.g., HEK293 cells transfected with human DAT, NET, SERT, or adrenergic receptor subtypes) or brain tissue homogenates are used to prepare cell membranes.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target site and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity retained on the filter is quantified by scintillation counting.

-

Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its inhibition constant (Ki), which is a measure of its binding affinity[1].

Visualizations

Synthesis of this compound from 2-Indanone

Caption: Synthesis of this compound from 2-Indanone.

Mechanism of Action: Monoamine Release at a Synapse

Caption: this compound mediated monoamine release.

Conclusion

This compound represents a fascinating molecule with a rich history and a distinct pharmacological profile. As a selective norepinephrine and dopamine releasing agent with additional activity at α2-adrenergic receptors, it continues to be a valuable tool for neuropharmacological research. Understanding its synthesis, historical context, and mechanism of action is crucial for researchers in drug discovery and for addressing the public health challenges posed by its illicit use. The data and methodologies presented in this guide offer a comprehensive foundation for professionals engaged in the study of this and related compounds.

References

- 1. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Details for Aminoindanes [unodc.org]

- 4. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]

- 8. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]

- 9. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 10. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Aminoindan (2-AI) as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoindan (2-AI) is a rigid analogue of amphetamine that has garnered significant interest within the scientific community as a research chemical and has appeared on the designer drug market.[1][2] This technical guide provides a comprehensive overview of 2-AI, focusing on its core pharmacological and chemical characteristics. It is intended to serve as a foundational resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics. This document synthesizes available data on its mechanism of action, pharmacokinetics, and metabolism, presenting quantitative data in structured tables and illustrating key pathways and workflows with detailed diagrams.

Introduction

This compound (also known as 2-indanamine or SU-8629) is a psychoactive substance belonging to the 2-aminoindane family of compounds.[2] Structurally, it can be considered a cyclized analogue of amphetamine, which imparts a constrained conformation.[3] First synthesized in the late 19th century, 2-AI has been investigated for various pharmacological activities and has been identified as a novel psychoactive substance (NPS) in Europe.[1][4] Its effects in humans are reported to be mildly stimulating at oral doses of 50-100 mg.[1][4] This guide delves into the technical details of 2-AI to provide a thorough understanding for research and development purposes.

Pharmacology

The primary mechanism of action of 2-AI is the release of monoamine neurotransmitters.[2][5] It acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with significantly less activity at the serotonin (B10506) transporter (SERT).[1][2][6] This profile suggests that 2-AI possesses stimulant effects similar to those of (+)-amphetamine.[1][4]

Monoamine Transporter Activity

In vitro studies using rat brain synaptosomes have demonstrated that 2-AI is a potent releaser of norepinephrine and dopamine.[1] The table below summarizes the half-maximal effective concentrations (EC₅₀) for monoamine release by 2-AI and some of its analogues.

| Compound | SERT EC₅₀ (nM) | NET EC₅₀ (nM) | DAT EC₅₀ (nM) |

| This compound (2-AI) | >10,000 | 86 | 439 |

| MDAI | 114 | 117 | 1,334 |

| MMAI | 31 | 3,101 | >10,000 |

| MEAI | 134 | 861 | 2,646 |

| Table 1: Monoamine Release Potency of this compound and Analogues. Data sourced from rodent studies.[2] |

Receptor Binding Affinity

Beyond its activity at monoamine transporters, 2-AI also exhibits notable affinity for α₂-adrenergic receptors.[1][7] It displays a particularly high affinity for the α₂C subtype.[1][6][7] The binding affinities (Ki) of 2-AI for various receptors are presented below.

| Receptor Subtype | Ki (nM) |

| α₂A-Adrenergic | 134 |

| α₂B-Adrenergic | 211 |

| α₂C-Adrenergic | 41 |

| 5-HT₂B | >10,000 |

| Table 2: Receptor Binding Affinities of this compound.[1][7] |

The interaction with α₂-adrenergic receptors may contribute to the overall pharmacological profile of 2-AI.

Signaling Pathway

The primary signaling pathway of 2-AI involves its interaction with presynaptic monoamine transporters. As a substrate-type releaser, 2-AI is transported into the presynaptic neuron by NET and DAT. Inside the neuron, it disrupts the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytosolic concentrations. This, in turn, causes the transporters to reverse their direction of transport, releasing the neurotransmitters into the synaptic cleft.

Pharmacokinetics and Metabolism

Metabolism

The metabolic fate of 2-AI has been investigated in vitro using human liver microsomes and S9 fractions, as well as in vivo in rats.[8][9] In pooled human liver microsomes (pHLMs), 2-AI was found to be largely unmetabolized.[8][9] However, in the S9 fraction, which contains cytosolic enzymes, an acetylated conjugate of 2-AI was formed.[8][9] In vivo studies in rats revealed that 2-AI can be hydroxylated and acetylated.[8][9] The acetylation is catalyzed by N-acetyl transferase 2 (NAT2), an enzyme known for its genetic polymorphism in humans.[8]

The N-methylated analogue, N-methyl-2-aminoindan (NM-2-AI), undergoes more extensive metabolism, including the formation of a hydroxylamine (B1172632) and hydroxylated metabolites, with 2-AI being a major active metabolite.[8][10][11][12][13]

Pharmacokinetics of N-Methyl-2-Aminoindan (NM2AI)

While specific pharmacokinetic data for 2-AI is limited, a study on its N-methylated derivative, NM2AI, in mice provides some insight.[10][11][12][13] After intraperitoneal injection, the maximum plasma concentration (Cmax) of NM2AI was reached at 30 minutes.[10][12] 2-AI was identified as the main active metabolite.[10][11][12][13]

| Parameter | Value |

| Time to Cmax (NM2AI) | 30 minutes |

| Cmax (NM2AI) | 0.9 - 3.7 µg/mL |

| Main Active Metabolite | This compound (2-AI) |

| Table 3: Pharmacokinetic Parameters of NM2AI in Mice following a 100 mg/kg IP dose.[12] |

Synthesis and Analytical Characterization

Synthesis

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the reduction of 2-indanone (B58226) oxime.[1][4] Several patents also describe methods for the preparation of this compound and its derivatives, often for the development of compounds targeting the central nervous system.[14][15][16][17][18] One patented method involves a cyclization reaction followed by a Hofmann degradation and reduction.[16] Another approach describes the preparation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine from this compound through a series of protection, acylation, and reduction steps.[15]

Analytical Methods

The characterization of 2-AI and its analogues in research and forensic settings typically employs a combination of chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of these compounds.[19] High-resolution mass spectrometry can provide accurate mass measurements for confident molecular formula determination.[19]

Experimental Protocols

Monoamine Release Assay (General Methodology)

Monoamine release assays are crucial for determining the potency and efficacy of substances like 2-AI at monoamine transporters. A general protocol using synaptosomes is outlined below.

-

Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) is homogenized in a buffered sucrose (B13894) solution. The homogenate is then centrifuged to pellet the synaptosomes, which are resuspended in a physiological buffer.

-

Radioligand Loading: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake into the nerve terminals.

-

Drug Incubation: The loaded synaptosomes are then exposed to various concentrations of the test compound (e.g., 2-AI).

-

Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC₅₀ value, which is the concentration of the drug that produces 50% of its maximal effect.

Receptor Binding Assay (General Methodology)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cell lines expressing the receptor of interest (e.g., α₂A-adrenergic receptor) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand known to bind to the receptor and various concentrations of the test compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membranes with the bound radioligand from the unbound radioligand in the solution.

-

Quantification: The amount of radioactivity on the filter is measured.

-

Data Analysis: The data is used to calculate the Ki value, which represents the inhibition constant of the test compound for the receptor.

Legal Status and Use

This compound is not under international control.[20] However, its legal status can vary by country. For instance, in the UK, it falls under the Psychoactive Substances Act, and in Germany, it is controlled under the New Psychoactive Substances Act (NpSG), limiting its use to industrial and scientific purposes.[2] As a research chemical, 2-AI is used in neuroscience to investigate the mechanisms of neurotransmission and receptor function.[21] Its appearance as a designer drug highlights the need for continued monitoring and research into its potential for abuse and harm.[1][3][20]

Toxicology

The toxicological properties of this compound have not been fully investigated.[22][23] Available safety data sheets indicate that it may be harmful if swallowed and can cause skin and eye irritation.[23][24] There is currently no information available on its mutagenic, reproductive, or developmental effects.[23] Given the limited toxicological data, appropriate safety precautions should be taken when handling this compound in a research setting.

Conclusion

This compound is a pharmacologically active compound with a well-defined mechanism of action as a selective norepinephrine and dopamine releasing agent. Its rigid structure provides a valuable tool for structure-activity relationship studies of amphetamine-like stimulants. The available data on its pharmacology, metabolism, and synthesis provide a solid foundation for further research. However, a significant gap exists in the understanding of its full toxicological profile, which warrants further investigation, especially given its presence on the illicit drug market. This technical guide serves as a comprehensive resource for scientists and researchers, enabling informed decisions in the study and potential development of this compound and related compounds.

References

- 1. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Behavioral and Pharmacokinetics Studies of <i>N</i>-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - ProQuest [proquest.com]

- 11. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market [publicatt.unicatt.it]

- 12. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market [mdpi.com]

- 13. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement - Google Patents [patents.google.com]

- 15. WO2003076387A2 - Process for preparing this compound derivatives - Google Patents [patents.google.com]

- 16. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]

- 17. US5708018A - 2-aminoindans as selective dopamine D3 ligands - Google Patents [patents.google.com]

- 18. patents.justia.com [patents.justia.com]

- 19. Buy this compound | 2975-41-9 [smolecule.com]

- 20. Details for Aminoindanes [unodc.org]

- 21. chemimpex.com [chemimpex.com]

- 22. 2-Indanamine hydrochloride(2338-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 23. fishersci.com [fishersci.com]

- 24. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Aminoindan: A Technical Guide

Introduction: 2-Aminoindan, a rigid analog of amphetamine, serves as a crucial building block in the synthesis of various pharmaceutical agents and is a subject of interest in medicinal chemistry and drug development. Its rigid structure provides a valuable scaffold for designing compounds with specific pharmacological activities. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a visual workflow for its analysis. The data presented primarily corresponds to the hydrochloride salt of this compound, which is a common and stable form of the compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound hydrochloride.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Proposed Assignment |

| 8.62 | Broad s | 3H | -NH₃⁺ |

| 7.26 | m | 2H | Aromatic H |

| 7.19 | m | 2H | Aromatic H |

| 3.96 | m | 1H | H-2 (methine) |

| 3.26 | dd | 2H | H-1/H-3 (equatorial) |

| 3.06 | dd | 2H | H-1/H-3 (axial) |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride

Predicted chemical shifts based on structure and typical ranges.

| Chemical Shift (δ) ppm | Proposed Assignment |

| 139-142 | C-3a, C-7a (quaternary aromatic) |

| 127-129 | C-5, C-6 (aromatic CH) |

| 124-126 | C-4, C-7 (aromatic CH) |

| 48-52 | C-2 (methine) |

| 38-42 | C-1, C-3 (methylene) |

Table 3: IR Spectroscopic Data for this compound Hydrochloride

Characteristic absorption bands based on functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3000-2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH) |

| 1600-1585 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1500-1400 | Medium | C=C Stretch | Aromatic Ring |

| 1630-1550 | Medium | N-H Bend | Ammonium (-NH₃⁺) |

| 860-680 | Strong | C-H Bend | Aromatic (out-of-plane) |

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

Major fragments observed for the free base (Molecular Weight: 133.19 g/mol ).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 133 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 31.1 | [M-H]⁺ |

| 118 | 22.0 | [M-NH₃]⁺ |

| 117 | 16.1 | [M-NH₂-H]⁺ |

| 116 | 43.2 | [M-NH₃-H]⁺ |

| 115 | 20.6 | [M-NH₃-2H]⁺ or [C₉H₇]⁺ |

| 105 | 13.8 | [C₈H₉]⁺ |

| 104 | 5.2 | [C₈H₈]⁺ |

| 91 | 42.4 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from ChemicalBook for this compound hydrochloride, where the molecular ion of the free base is observed.[1] The fragmentation pattern suggests initial loss of the amino group followed by rearrangements of the indan (B1671822) structure. The prominent peak at m/z 91 is characteristic of a benzyllic fragmentation leading to the stable tropylium (B1234903) ion.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols that are applicable to a solid, crystalline amine hydrochloride like this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound hydrochloride for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; if necessary, gently vortex or warm the tube. If particulates remain, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 1-2 seconds) between scans.

-

-

Data Acquisition (¹³C NMR):

-

Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Perform baseline correction and integrate the peaks for ¹H NMR.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

No extensive sample preparation is required for ATR-FTIR. A small amount of the crystalline this compound hydrochloride powder is sufficient.

-

-

Instrument Setup and Background Collection:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a solid sample like this compound hydrochloride, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if coupled with a Gas Chromatograph (GC), the free base (this compound) can be dissolved in a volatile organic solvent and injected into the GC. The hydrochloride salt is generally not suitable for direct GC analysis due to its low volatility. To analyze by GC-MS, an initial liquid-liquid extraction from a basic aqueous solution would be required to obtain the free amine.

-

-

Ionization:

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Fragmentation:

-

The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier detects the separated ions, generating a signal proportional to their abundance.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

2-Aminoindan solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 2-Aminoindan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of this compound. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound, with the chemical formula C₉H₁₁N, is a rigid analogue of amphetamine and serves as a key building block in the synthesis of various psychoactive compounds and pharmaceuticals.[1][2][3] Its chemical structure, characterized by an indane framework with an amino group at the second position, influences its physicochemical properties, including solubility and stability. Understanding these properties is critical for its application in medicinal chemistry and drug development.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, based on chemical supplier information and data for related compounds, a general solubility profile can be described.

Qualitative Solubility Data

| Solvent | Solubility | Source |

| Water | Slightly soluble | --INVALID-LINK-- |

| Organic Solvents | Soluble | --INVALID-LINK-- |

| DMSO | Slightly soluble (for hydrochloride salt) | --INVALID-LINK-- |

| Methanol | Slightly soluble (for hydrochloride salt) | --INVALID-LINK-- |

For a related compound, this compound-2-phosphonic acid, a solubility of 10 mg/mL in 0.1 M NaOH has been reported.[4] This suggests that the solubility of this compound may be pH-dependent, with potentially higher solubility in acidic aqueous solutions due to the basicity of the amino group.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Solvents: Purified water, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), etc.

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with UV detector

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Visualization of Solubility Determination Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Forced Degradation Studies

The stability of a drug substance is a critical factor in its development. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] These studies also help in developing stability-indicating analytical methods.[7][8][9][10]

While specific stability data for this compound is scarce, general principles of amine chemistry suggest potential degradation pathways.

General Protocol for Forced Degradation Studies

The following protocols are based on ICH guidelines for forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Analytical Method: A validated stability-indicating HPLC method is essential for these studies to separate and quantify this compound from its degradation products.

Objective: To assess the stability of this compound in acidic and basic conditions.

Procedure:

-

Prepare solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

-

If solubility is an issue, a co-solvent can be used, but it should be inert to the degradation conditions.

-

Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

-

Neutralize the samples and dilute them to a suitable concentration for HPLC analysis.

-

Analyze the samples to determine the percentage of this compound remaining and to detect any degradation products.

Objective: To evaluate the susceptibility of this compound to oxidation.

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature.

-

Monitor the reaction at various time points by withdrawing samples and analyzing them by HPLC.

Objective: To investigate the stability of this compound at elevated temperatures.

Procedure:

-

Expose solid this compound to a high temperature (e.g., 80 °C) in a thermostatically controlled oven.

-

Prepare a solution of this compound and expose it to the same high temperature.

-

Analyze samples of both the solid and the solution at different time intervals to assess degradation.

Objective: To determine the sensitivity of this compound to light exposure.

Procedure:

-

Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples at appropriate time points to measure the extent of photodegradation.

Visualization of Forced Degradation Workflow

Caption: General workflow for forced degradation studies of this compound.

Potential Signaling Pathways and Mechanisms of Action

This compound and its derivatives are known to interact with monoamine transporters.[2][3][11] Specifically, 2-AI acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[3] Ring-substituted derivatives can exhibit altered selectivity, with some showing increased potency at the serotonin (B10506) transporter (SERT).[11]

Visualization of Monoamine Transporter Interaction

Caption: Simplified diagram of this compound's interaction with monoamine transporters.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While quantitative data is limited, the provided experimental protocols offer a framework for researchers to determine these crucial physicochemical properties. The information on its interaction with monoamine transporters highlights its significance in neuropharmacology. Further research is warranted to fully characterize the degradation pathways and to establish a comprehensive stability profile for this compound.

References

- 1. organic chemistry - Hydrolysis under basic conditions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 8. ijtsrd.com [ijtsrd.com]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]

- 11. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminoindan: A Technical Guide to a Rigid Amphetamine Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoindan (2-AI) is a psychoactive substance and a conformationally rigid analogue of amphetamine.[1] Its structure, where the ethylamine (B1201723) side chain of amphetamine is cyclized into an indan (B1671822) ring, provides a valuable tool for structure-activity relationship studies of psychostimulants.[2][3] This technical guide provides an in-depth analysis of 2-AI, focusing on its chemical properties, pharmacological profile as a monoamine releasing agent, and its comparative effects with amphetamine. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound, also known as 2-indanamine, is a cyclic analogue of amphetamine.[4][5] The key structural difference is the cyclization of the amphetamine side-chain, which restricts its conformational freedom.[3]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,3-dihydro-1H-inden-2-amine | [6] |

| Synonyms | 2-Indanamine, SU-8629 | [6] |

| CAS Number | 2975-41-9 | [6] |

| Molecular Formula | C₉H₁₁N | [6] |

| Molar Mass | 133.194 g/mol | [6] |

Synthesis

Several synthetic routes for this compound have been reported. One common method involves the reduction of 2-indanone (B58226) oxime.[7] Another approach starts from indene, which undergoes addition and subsequent reduction.[8] A distinct method involves the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) in the presence of a solid acid catalyst.[9]

Experimental Protocol: Synthesis via Isomerization of Tetrahydroisoquinoline

This protocol is adapted from a patented method for the production of this compound.[9]

-

Reaction Setup: A reaction vessel is charged with 1,2,3,4-tetrahydroisoquinoline and a solid acid catalyst (e.g., a zeolite-based catalyst).

-

Isomerization: The mixture is heated under pressure, leading to the isomerization of the tetrahydroisoquinoline ring system to form this compound.

-

Purification: The resulting reaction mixture is subjected to distillation to isolate this compound. Purity can be assessed by gas chromatography.

-

Salt Formation (Optional): The purified this compound base can be reacted with an appropriate acid (e.g., hydrochloric acid, sulfuric acid) in an organic solvent to form the corresponding salt, which can then be isolated by filtration.[9]

Pharmacological Profile

This compound primarily acts as a monoamine releasing agent, showing selectivity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT).[6][7] This profile is similar to that of (+)-amphetamine.[7]

Monoamine Transporter Interactions

The interaction of 2-AI with monoamine transporters has been characterized through in vitro release assays and radioligand binding studies.

Table 2: Monoamine Release Potency (EC₅₀, nM) of this compound and Related Compounds

| Compound | NET | DAT | SERT | Reference |

| This compound (2-AI) | 86 | 439 | >10,000 | [6][7] |

| (+)-Amphetamine | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | |

| MDAI | 117 | 1,334 | 114 | [6] |

| MMAI | 3,101 | >10,000 | 31 | [6] |

| 5-MeO-AI | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

Table 3: Binding Affinity (Kᵢ, nM) of this compound for α₂-Adrenergic Receptors

| Receptor Subtype | Kᵢ (nM) | Reference |

| α₂ₐ | 134 | [7][10] |

| α₂ₑ | 211 | [7][10] |

| α₂ₒ | 41 | [7][10] |

Experimental Protocol: In Vitro Monoamine Release Assay

This protocol is a generalized procedure based on descriptions of synaptosomal neurotransmitter release assays.[7]

-

Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose (B13894) buffer. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended.

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine or a substrate analogue (e.g., [³H]MPP⁺ for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT) to allow for uptake.

-

Drug Incubation: The radiolabeled synaptosomes are incubated with various concentrations of the test compound (e.g., this compound).

-

Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The concentration-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compound in inducing monoamine release.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of a compound to neurotransmitter transporters or receptors.[11][12]

-

Membrane Preparation: Brain tissue expressing the target transporter or receptor is homogenized and centrifuged to isolate cell membranes.

-

Assay Setup: The membrane preparation is incubated with a specific radioligand for the target site (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (competitor).

-

Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Behavioral Pharmacology: Comparison with Amphetamine

As a rigid analogue of amphetamine, this compound exhibits some similar behavioral effects, particularly stimulant properties.[6][13]

Locomotor Activity

Studies in rodents have shown that this compound can produce stimulant effects, though its profile differs from that of amphetamine. While amphetamine robustly increases motor activity, this compound has been reported to have more modest effects and, at certain doses, may even reduce motor activity.[13]

Experimental Protocol: Locomotor Activity Assessment in Rodents

This is a general protocol for measuring locomotor activity in rodents.[14][15][16]

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.

-

Habituation: Animals are habituated to the testing environment for a set period before drug administration to reduce novelty-induced hyperactivity.

-

Drug Administration: Animals are administered the test compound (e.g., this compound or amphetamine) or vehicle via a specific route (e.g., intraperitoneal injection).

-

Data Collection: Locomotor activity, measured as beam breaks or distance traveled, is recorded for a defined period following drug administration.

-

Data Analysis: The locomotor activity data are analyzed to compare the effects of different doses of the test compounds with the vehicle control.

Signaling Pathways

The stimulant effects of this compound and amphetamine are primarily mediated by their ability to increase extracellular concentrations of dopamine and norepinephrine, which then act on their respective postsynaptic receptors to modulate downstream signaling cascades.[17][18]

Dopaminergic Signaling Pathway

References

- 1. Aminoindanes--the next wave of 'legal highs'? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Details for Aminoindanes [unodc.org]

- 6. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 7. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]

- 9. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]

- 10. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the anorectic and motor activity effects of some aminoindanes, 2-aminotetralin and amphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]

- 16. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 18. static.selfdecode.com [static.selfdecode.com]

The Biological Activity of 2-Aminoindan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminoindan scaffold, a rigid analog of phenethylamine, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse class of biologically active compounds. These derivatives have garnered significant interest due to their interactions with key neurological targets, particularly monoamine transporters and receptors. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to elucidate their pharmacological profiles. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system.

Core Biological Activity: Modulation of Monoamine Systems

The primary biological activity of this compound derivatives lies in their ability to modulate monoaminergic neurotransmission. These compounds predominantly act as monoamine releasing agents, targeting the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). By interacting with these transporters, they can induce the non-vesicular release of their respective neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby amplifying downstream signaling.[1][2][3]

The selectivity of this compound derivatives for the different monoamine transporters is highly dependent on the substitution pattern on the indan (B1671822) ring. This structural variation allows for the fine-tuning of their pharmacological effects, ranging from stimulant-like properties to empathogenic and entactogenic effects.[1]

Quantitative Analysis of Biological Activity

The potency and selectivity of this compound derivatives are typically quantified through in vitro assays that measure their affinity for and functional effect on monoamine transporters and receptors. The following tables summarize key quantitative data for a selection of prominent this compound derivatives.

Table 1: Monoamine Transporter Release Efficacy (EC50, nM)

| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | Reference |

| This compound (2-AI) | 439 | 86 | >10,000 | [1] |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 2,646 | 861 | 134 | [1] |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 3,101 | 31 | [1] |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,334 | 117 | 114 | [1] |

Table 2: α2-Adrenergic Receptor Binding Affinity (Ki, nM)

| Compound | α2A-Adrenergic Receptor Ki (nM) | α2B-Adrenergic Receptor Ki (nM) | α2C-Adrenergic Receptor Ki (nM) | Reference |

| This compound (2-AI) | 134 | 211 | 41 | [1][2][3] |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | ~670 | ~1055 | ~1230 | [1] |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | ~670 | ~1055 | ~1230 | [1] |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | Reduced affinity compared to 2-AI | Reduced affinity compared to 2-AI | Reduced affinity compared to 2-AI | [1] |

Signaling Pathways and Mechanisms of Action

The interaction of this compound derivatives with monoamine transporters initiates a cascade of events that alters neuronal signaling. The primary mechanism involves the reversal of transporter function, leading to the efflux of neurotransmitters. Additionally, some derivatives exhibit significant affinity for α2-adrenergic receptors, suggesting a more complex pharmacological profile that can modulate noradrenergic signaling.

Figure 1: Signaling pathway of this compound derivative-induced monoamine release.

Experimental Protocols

A thorough understanding of the biological activity of this compound derivatives relies on a suite of well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Monoamine Release Assay

This assay quantifies the ability of a compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

-

Euthanize male Sprague-Dawley rats (200-250 g) by decapitation.

-

Rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Homogenize the tissue in 10 volumes of sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2, pH 7.4) and determine protein concentration using a standard method (e.g., BCA assay).

2. Radiolabeling and Release Assay:

-

Pre-incubate synaptosomes (approximately 0.2 mg/mL protein) with a radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) at a final concentration of 10 nM for 15 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold Krebs-Ringer buffer.

-

Transfer the filters to a superfusion apparatus and perfuse with oxygenated Krebs-Ringer buffer at a rate of 1 mL/min.

-

After a 30-minute washout period to establish a stable baseline, switch to a buffer containing the test compound (this compound derivative) at various concentrations.

-

Collect fractions at regular intervals (e.g., every 5 minutes) and quantify the amount of radioactivity in each fraction using liquid scintillation counting.

-

Calculate the fractional release of the radiolabel for each time point and determine the EC50 value for each compound.

Figure 2: Workflow for the in vitro monoamine release assay.

Radioligand Binding Assay for α2-Adrenergic Receptors

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Obtain a cell line stably expressing the human α2A, α2B, or α2C-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]RX821002 for α2-receptors), and varying concentrations of the unlabeled this compound derivative.

-

For non-specific binding determination, include a high concentration of a known α2-adrenergic antagonist (e.g., 10 µM yohimbine).

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (0.3%) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

In Vivo Assessment of Locomotor Activity and Stereotypy

These behavioral assays in rodents are used to evaluate the stimulant and psychotomimetic effects of this compound derivatives.

1. Animals and Housing:

-

Use adult male Sprague-Dawley or Wistar rats (250-300 g).

-

House the animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Allow at least one week of acclimatization before the start of the experiment.

2. Apparatus:

-

Locomotor Activity: Use automated activity monitoring chambers equipped with infrared beams to detect horizontal and vertical movements.

-

Stereotypy: Observe the animals in transparent observation cages.

3. Procedure:

-

Habituate the animals to the testing environment for at least 30 minutes on two consecutive days prior to the test day.

-

On the test day, administer the this compound derivative or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Immediately place the animal in the locomotor activity chamber or observation cage.

-

Locomotor Activity: Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).

-

Stereotypy: At regular intervals (e.g., every 10 minutes), score the intensity of stereotypic behaviors using a standardized rating scale (e.g., sniffing, head weaving, gnawing). A trained observer, blind to the treatment conditions, should perform the scoring.

4. Data Analysis:

-

Locomotor Activity: Analyze the total distance traveled or the number of beam breaks using ANOVA, followed by post-hoc tests to compare treatment groups.

-

Stereotypy: Analyze the stereotypy scores using non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Dunn's test).

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential for modulating monoaminergic systems. Their biological activity is intricately linked to their chemical structure, allowing for the development of compounds with distinct pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these derivatives, from their molecular interactions at transporters and receptors to their behavioral effects in vivo. A thorough understanding of these methodologies is crucial for advancing the research and development of novel this compound-based therapeutics for a range of neurological and psychiatric disorders.

References

- 1. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]

2-Aminoindan: A Cornerstone in the Synthesis of Neuroprotective Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Aminoindan, a bicyclic organic compound, serves as a critical chiral building block in the synthesis of several pharmaceuticals, particularly those targeting neurodegenerative disorders. Its rigid structure and versatile functional group make it an ideal scaffold for designing molecules that interact with specific biological targets in the central nervous system. This technical guide provides a comprehensive overview of the role of this compound as a precursor in the development of key pharmaceuticals, with a focus on the anti-Parkinson's agent rasagiline (B1678815) and the multimodal anti-Alzheimer's candidate ladostigil (B1674322). The guide details synthetic methodologies, presents quantitative data, and illustrates the intricate signaling pathways influenced by these this compound derivatives.

Pharmaceuticals Derived from this compound

The primary therapeutic areas for pharmaceuticals derived from this compound are neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The indan (B1671822) moiety provides a privileged scaffold that, when appropriately functionalized, can selectively target key enzymes and receptors involved in the pathology of these conditions.

Rasagiline: A Selective MAO-B Inhibitor

Rasagiline, marketed as Azilect®, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576) in the brain.[1] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease.[2] Its synthesis prominently features (R)-1-aminoindan as a key starting material.

Ladostigil: A Multimodal Agent for Alzheimer's Disease

Ladostigil is an investigational drug that was developed for the treatment of Alzheimer's disease and other dementias.[3][4] It was designed by combining the pharmacophores of rasagiline and the cholinesterase inhibitor rivastigmine.[4] This dual-action drug candidate aims to simultaneously inhibit both MAO-A and MAO-B and cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132).[3][5] Ladostigil also exhibits neuroprotective properties.[6]

Synthesis of Pharmaceuticals from this compound Derivatives

The synthesis of rasagiline and ladostigil from this compound derivatives involves several key chemical transformations. The following sections provide an overview of these synthetic routes, supported by quantitative data where available in the literature.

Synthesis of Rasagiline

The synthesis of rasagiline typically starts from (R)-1-aminoindan. Several methods have been reported, with variations in reagents, reaction conditions, and resulting yields.

Table 1: Summary of Quantitative Data for Rasagiline Synthesis

| Step | Reactants | Reagents and Conditions | Product | Yield | Purity/Enantiomeric Excess (ee) | Reference |

| Alkylation | (R)-1-Aminoindan, Propargyl chloride | K2CO3, Acetonitrile (B52724), 60°C, 16h | Racemic Rasagiline | 44% (after chromatography) | Not specified | [7] |

| Alkylation (Improved) | (R)-1-Aminoindan, Propargyl benzenesulfonate | Toluene, 15% NaOH (aq) | Racemic Rasagiline | Not specified | Not specified | U.S. Pat. No. 5,532,415[8] |

| Alkylation (Improved) | (R)-1-Aminoindan, Propargyl chloride | THF, DBU, 0-5°C | Rasagiline | 80-82% | 64% (by HPLC) | WO 2009/147432[7] |

| N-Trifluoroacetylation and Alkylation | (R)-1-Aminoindan, Trifluoroacetic anhydride (B1165640); then Propargyl bromide | Pyridine (B92270); then various bases (e.g., NaH, K2CO3) | N-propargyl-N-trifluoroacetyl-(R)-1-aminoindan | 95% (protection step) | High | US8901352B2[7] |

| Chemoenzymatic Dynamic Kinetic Resolution | Racemic 1-aminoindan (B1206342) | Candida antarctica lipase (B570770) B (CALB), Pd nanocatalyst | (R)-N-acetyl-1-aminoindan | >90% | >99% ee | [9] |

| Asymmetric Transfer Hydrogenation | N-propargyl-1-indanimine | Chiral phosphoric acid, Hantzsch ester | Rasagiline | High | >96% ee | [10] |

| Improved Process | 1-Indanone | Ammonium (B1175870) formate (B1220265), 10% Pd/C; then p-toluenesulfonyl propargyl ester; then L-tartaric acid resolution; then methanesulfonic acid | Rasagiline Mesylate | ~12% (overall) | High | [11] |